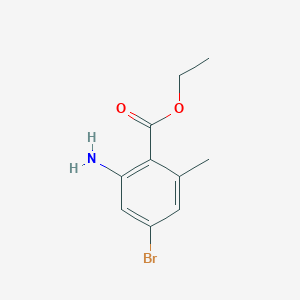![molecular formula C9H5F2NO2 B13670761 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused ring system containing both benzene and oxazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction yields the cyclic compound 2-methyl-5,6-difluorobenzo[d][1,3]-oxazine-4-one . The reaction conditions generally include:
Reagents: Methyl-2-amino-5,6-difluorobenzoate, acetic anhydride
Solvent: Acetic acid
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives
Reduction: Dihydro analogs
Substitution: Various substituted benzoxazinone derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one: Another derivative with similar anti-inflammatory properties.
4H-benzo[d][1,3]oxazin-4-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one stands out due to the specific positioning of fluorine atoms and the methyl group, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C9H5F2NO2 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
6,7-difluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5F2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
Clave InChI |
AISOIGHPAFFPLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)O1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)


![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)




![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)

